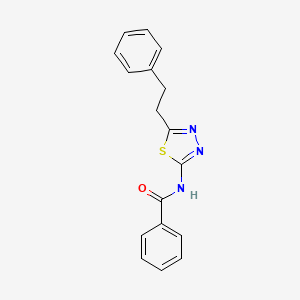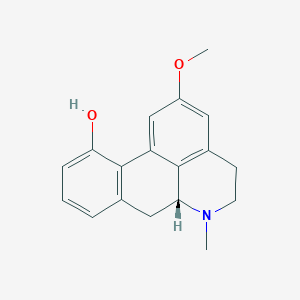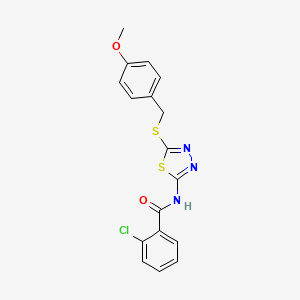![molecular formula C12H15N3 B10793602 3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B10793602.png)
3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is fused with a piperidine ring. The unique structural features of this compound make it a promising candidate for various biological and pharmacological applications, particularly in cancer therapy due to its potential as a fibroblast growth factor receptor (FGFR) inhibitor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Final Modifications: Additional functional groups can be introduced through various chemical reactions such as alkylation, acylation, or halogenation to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
化学反应分析
Types of Reactions
3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or halogen groups .
科学研究应用
3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit FGFR signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine primarily involves the inhibition of fibroblast growth factor receptors (FGFRs). By binding to the FGFRs, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition leads to reduced cell proliferation, migration, and survival, making it a potential candidate for cancer therapy .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Shares the same core structure but lacks the piperidine ring.
Pyrrolo[3,2-b]pyridine: Another isomer with a different arrangement of the nitrogen atoms in the ring system.
Pyrrolo[2,3-c]pyridine: Similar structure with variations in the position of the nitrogen atoms.
Uniqueness
3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine is unique due to the presence of the piperidine ring, which enhances its biological activity and specificity towards FGFRs. This structural feature distinguishes it from other pyrrolo[2,3-b]pyridine derivatives and contributes to its potential as a therapeutic agent .
属性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC 名称 |
3-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H15N3/c1-3-9(7-13-5-1)11-8-15-12-10(11)4-2-6-14-12/h2,4,6,8-9,13H,1,3,5,7H2,(H,14,15) |
InChI 键 |
NDEZQKHXMUBWSL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)C2=CNC3=C2C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}ethyl-(6,7-dimethoxy-3,4-dihydroisoquinoline)](/img/structure/B10793534.png)

![5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline)](/img/structure/B10793539.png)


![(S)-2-((1-methylpyrrolidin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10793549.png)
![(S)-2-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10793554.png)
![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide](/img/structure/B10793560.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B10793567.png)
![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide](/img/structure/B10793572.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide](/img/structure/B10793580.png)
![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide](/img/structure/B10793583.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide](/img/structure/B10793585.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide](/img/structure/B10793588.png)
